![molecular formula C13H17Cl2NO B13852590 N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclopropanamine derivative with a dichlorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to dechlorinated derivatives or fully reduced compounds.
科学的研究の応用
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine: shares similarities with other dichlorophenyl derivatives and cyclopropanamine compounds.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: is another compound with a dichlorophenyl group and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclopropane ring and a dichlorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17Cl2NO |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17Cl2NO/c1-17-5-4-9-6-10(8-16-11-2-3-11)13(15)12(14)7-9/h6-7,11,16H,2-5,8H2,1H3 |
InChIキー |
YWQODVBKXXMVGZ-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


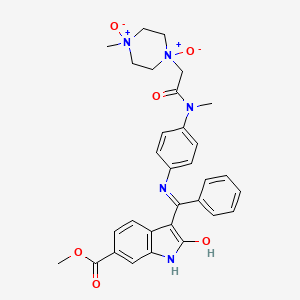
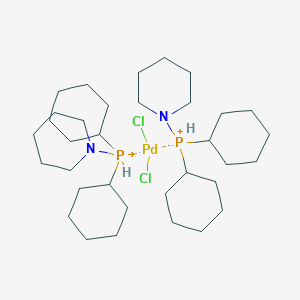
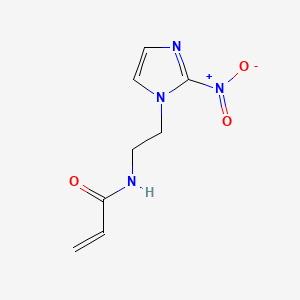
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
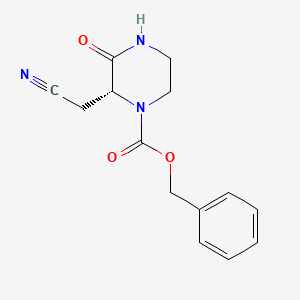

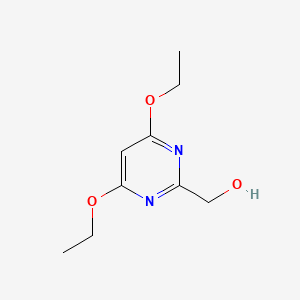
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
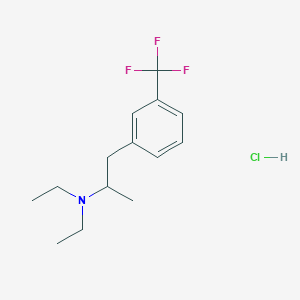
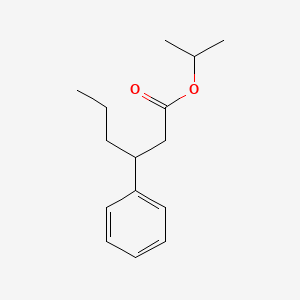
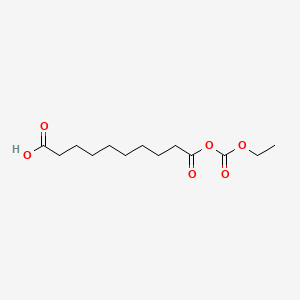
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

